Piperitenone

Beschreibung

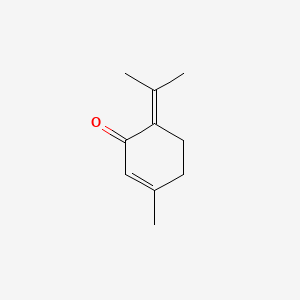

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-6-propan-2-ylidenecyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZQJZIFODOLFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883402 | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to amber oily liquid, powerful sharp, minty, phenolic odour | |

| Record name | p-Menth-1,4(8)-dien-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

106.00 to 107.00 °C. @ 10.00 mm Hg | |

| Record name | Piperitenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | p-Menth-1,4(8)-dien-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976-0.983 | |

| Record name | p-Menth-1,4(8)-dien-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

491-09-8 | |

| Record name | Piperitenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperitenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-6-(1-methylethylidene)cyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERITENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKR841W74D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperitenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Piperitenone Biosynthesis Pathway in Mentha Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the piperitenone biosynthesis pathway in Mentha species, crucial for the production of commercially valuable monoterpenes such as menthol. This document details the enzymatic steps, subcellular organization, and quantitative aspects of the pathway, and provides comprehensive experimental protocols for its study.

Introduction to this compound Biosynthesis

The biosynthesis of this compound is a key branch point in the production of p-menthane monoterpenes, which are the principal components of the essential oils of commercially important mints like peppermint (Mentha x piperita) and spearmint (Mentha spicata). These volatile compounds are synthesized and stored in specialized secretory structures on the leaf surface called peltate glandular trichomes. The pathway begins with primary metabolites from the methylerythritol phosphate (MEP) pathway and involves a series of enzymatic conversions localized across multiple subcellular compartments, including leucoplasts, the endoplasmic reticulum, mitochondria, and the cytoplasm. Understanding this intricate pathway is essential for metabolic engineering efforts aimed at improving the yield and composition of mint essential oils for the pharmaceutical, food, and cosmetic industries.

The this compound Biosynthesis Pathway

The biosynthesis of this compound and its subsequent metabolites is a multi-step process involving a cascade of specialized enzymes. The pathway from the universal C10 precursor, geranyl diphosphate (GPP), to the key intermediate (+)-pulegone is outlined below.

Figure 1: The this compound biosynthesis pathway in Mentha species.

The pathway initiates in the leucoplasts of glandular trichome secretory cells where geranyl diphosphate synthase (GPPS) produces GPP. The subsequent steps are as follows:

-

(-)-Limonene Synthase (LS): This enzyme catalyzes the cyclization of GPP to form the monoterpene olefin (-)-limonene, the first committed step in the pathway. This reaction occurs in the leucoplasts.[1][2]

-

(-)-Limonene-3-Hydroxylase (L3H): A cytochrome P450 monooxygenase located in the endoplasmic reticulum, L3H hydroxylates (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol.[1][2]

-

(-)-trans-Isopiperitenol Dehydrogenase (IPD): This NAD+-dependent dehydrogenase, found in the mitochondria, oxidizes (-)-trans-isopiperitenol to (-)-isothis compound.[1][2]

-

(-)-Isothis compound Reductase (IPR): An NADPH-dependent reductase present in the cytosol, IPR catalyzes the reduction of the endocyclic double bond of (-)-isothis compound to form (+)-cis-isopulegone.[1][3]

-

(+)-cis-Isopulegone Isomerase (IPI): This cytosolic enzyme isomerizes (+)-cis-isopulegone to the conjugated ketone (+)-pulegone.[3]

-

(+)-Pulegone Reductase (PR): Also located in the cytosol, PR reduces the exocyclic double bond of (+)-pulegone to produce a mixture of (-)-menthone and (+)-isomenthone.[1][3]

-

(-)-Menthone Reductase (MR) and (+)-Neomenthol Reductase (NMR): These cytosolic reductases further convert (-)-menthone and (+)-isomenthone to their corresponding alcohols, (-)-menthol and (+)-neomenthol, respectively.

Quantitative Data on Key Enzymes

The kinetic properties of several key enzymes in the this compound biosynthesis pathway have been characterized, providing valuable data for metabolic modeling and engineering.

| Enzyme | Species | Substrate(s) | Km (µM) | kcat (s-1) | Optimal pH | Reference(s) |

| (-)-Limonene Synthase | Mentha x piperita | Geranyl pyrophosphate | 1.8 | 0.3 | 6.7 | [4] |

| (-)-trans-Isopiperitenol Dehydrogenase | Mentha x piperita | (-)-trans-Isopiperitenol | 72 | - | 10.5 | [2] |

| (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 | 7.5 | [5] | ||

| NAD+ | 410 ± 29 | [5] | ||||

| (-)-Isothis compound Reductase | Mentha x piperita | (-)-Isothis compound | 1.0 | 1.3 | 5.5 | [4] |

| NADPH | 2.2 | [4] | ||||

| (+)-Pulegone Reductase | Mentha x piperita | (+)-Pulegone | 2.3 | 1.8 | 5.0 | [4] |

| NADPH | 6.9 | [4] | ||||

| (-)-Menthone:(-)-(3R)-Menthol Reductase (MMR) | Mentha x piperita | (-)-Menthone | 3.0 | 0.6 | ~7.0 | [6] |

| (+)-Isomenthone | 41 | [6] | ||||

| NADPH | 0.12 | [6] | ||||

| (-)-Menthone:(+)-(3S)-Neomenthol Reductase (MNR) | Mentha x piperita | (-)-Menthone | 674 | 0.06 | 9.3 | [6] |

| (+)-Isomenthone | >1000 | [6] | ||||

| NADPH | 10 | [6] |

Table 1: Kinetic parameters of key enzymes in the this compound biosynthesis pathway in Mentha species.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Recombinant Enzyme Expression and Purification

The expression of recombinant terpene biosynthetic enzymes in Escherichia coli is a common practice for their characterization.

References

Natural Sources of Piperitenone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, chemical composition, and extraction methodologies for piperitenone and its key derivatives, including this compound oxide and piperitone. This document is intended to serve as a comprehensive resource for professionals in research, science, and drug development who are interested in the potential applications of these bioactive monoterpenes.

Introduction to this compound and Its Derivatives

This compound, a monoterpene ketone, and its derivatives are naturally occurring volatile compounds found in the essential oils of numerous aromatic plants. These compounds are of significant interest to the scientific community due to their wide range of reported biological activities, including antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties. The primary derivatives discussed in this guide are this compound oxide and piperitone, which often co-exist with this compound in essential oils and contribute to their overall bioactivity.

Natural Sources and Quantitative Data

This compound and its derivatives are predominantly found in the essential oils of plants belonging to the Lamiaceae (mint) and Myrtaceae (eucalyptus) families. The concentration of these compounds can vary significantly depending on the plant species, chemotype, geographical origin, and harvesting time. The following tables summarize the quantitative data on the occurrence of this compound and its derivatives in various natural sources.

Table 1: this compound Content in Various Plant Essential Oils

| Plant Species | Family | Plant Part | Major Constituent(s) | This compound (%) | Reference(s) |

| Mentha suaveolens | Lamiaceae | Aerial parts | This compound, this compound Oxide | 54.91 | [1] |

| Mentha suaveolens | Lamiaceae | Aerial parts | This compound, Pulegone | 33.03 | [2] |

| Mentha longifolia | Lamiaceae | Leaves | Menthone, Pulegone, Piperitone | 11.05 | [3] |

Table 2: this compound Oxide Content in Various Plant Essential Oils

| Plant Species | Family | Plant Part | Major Constituent(s) | This compound Oxide (%) | Reference(s) |

| Mentha suaveolens | Lamiaceae | Aerial parts | This compound Oxide | up to 81.67 | [2][4] |

| Mentha longifolia | Lamiaceae | Aerial parts | This compound Oxide, trans-Piperitone Epoxide | 21.2 - 49.1 | [5][6] |

| Mentha spicata | Lamiaceae | Leaves | This compound Oxide | 71.15 | |

| Mentha x villosa | Lamiaceae | - | Piperitone Oxide | 56.0 | [7] |

| Mentha longifolia | Lamiaceae | Aerial parts | cis-Piperitone Epoxide, this compound Oxide | 1.5 - 49.1 | [5] |

| Mentha longifolia (Lithuania) | Lamiaceae | - | This compound Oxide, 1,8-Cineole | 44.2 - 57.2 | [8] |

| Mentha suaveolens (Morocco) | Lamiaceae | Aerial parts | This compound Oxide, this compound | 56.28 | [4] |

Table 3: Piperitone Content in Various Plant Essential Oils

| Plant Species | Family | Plant Part | Major Constituent(s) | Piperitone (%) | Reference(s) |

| Eucalyptus dives | Myrtaceae | Leaves | Piperitone, α-Phellandrene | 40 - 60 | [9] |

| Mentha longifolia | Lamiaceae | Leaves | Menthone, Pulegone, Piperitone | 11.05 | [3] |

| Mentha x piperita | Lamiaceae | - | Menthone, Menthol, Piperitone | 0.8 - 5.9 |

Experimental Protocols

This section details the standard methodologies for the extraction, analysis, and isolation of this compound and its derivatives from plant materials.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from aromatic plants. The Clevenger apparatus is frequently used for this purpose at a laboratory scale.

Materials and Equipment:

-

Fresh or dried plant material (e.g., leaves, aerial parts)

-

Distilled water

-

Clevenger-type apparatus (distillation flask, condenser, and collection vessel)[10]

-

Heating mantle

-

Boiling chips

Procedure:

-

Preparation of Plant Material: Weigh a specific amount of the plant material (e.g., 100 g of dried leaves). The material can be used whole or cut into smaller pieces to increase the surface area for extraction.[10][11]

-

Assembly of Apparatus: Place the plant material into the distillation flask of the Clevenger apparatus. Add a sufficient volume of distilled water to cover the plant material completely (e.g., 1 L for 100 g of plant material). Add a few boiling chips to ensure smooth boiling.[12][13]

-

Distillation: Connect the flask to the condenser and the collection vessel. Begin heating the flask using the heating mantle. As the water boils, the steam will pass through the plant material, causing the volatile essential oils to vaporize.[10]

-

Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled by circulating cold water. The condensed liquid, a mixture of water and essential oil, drips into the collection vessel.[10]

-

Separation: In the collection vessel, the essential oil, being less dense than water, will form a layer on top of the water. The distillation process is typically continued for a set period (e.g., 3 hours) to ensure complete extraction.[11][13]

-

Collection and Drying: After the distillation is complete, carefully collect the essential oil layer. To remove any residual water, the oil can be dried over anhydrous sodium sulfate.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and coupled to a mass spectrometer (MS).

-

Column: A non-polar capillary column, such as a DB-5 or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used for separating monoterpenes.[14][15]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[14]

-

Oven Temperature Program: A temperature gradient is used to elute the different components. A typical program might be: initial temperature of 60°C held for 2 minutes, then ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 5 minutes.[3]

-

Injector and Detector Temperatures: The injector temperature is typically set to 250°C and the MS transfer line to 280°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).

-

Injection: Inject a small volume of the diluted sample (e.g., 1 µL) into the GC injector.

-

Data Acquisition: Run the GC-MS analysis using the specified parameters.

-

Component Identification: Identify the individual components by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices (calculated relative to a series of n-alkanes) with literature values.

-

Quantification: Determine the relative percentage of each component by integrating the peak areas in the total ion chromatogram (TIC). For absolute quantification, a calibration curve with a certified reference standard of this compound, this compound oxide, or piperitone would be required.

Isolation of this compound and its Derivatives

Fractional distillation and column chromatography are common techniques for isolating specific components from a complex mixture like an essential oil.

3.3.1. Fractional Distillation

Fractional distillation can be used for a preliminary separation of components based on their boiling points.

Materials and Equipment:

-

Essential oil

-

Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)

-

Vacuum pump (for vacuum fractional distillation)

-

Heating mantle

Procedure:

-

Setup: Assemble the fractional distillation apparatus. The efficiency of the separation depends on the length and type of the fractionating column.

-

Distillation: Heat the essential oil in the distillation flask. For compounds with high boiling points, vacuum distillation is employed to lower the boiling temperatures and prevent thermal degradation.[16][17]

-

Fraction Collection: Collect the distillate in separate fractions as the temperature at the top of the column stabilizes at the boiling point of each component. Monitor the composition of each fraction using GC-MS.

3.3.2. Column Chromatography

Column chromatography is a highly effective method for purifying individual compounds from the fractions obtained by distillation or directly from the crude essential oil.

Materials and Equipment:

-

Essential oil or pre-fractionated sample

-

Silica gel (for normal-phase chromatography)

-

A series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and mixtures thereof)

-

Chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., n-hexane) and pour it into the chromatography column to create a packed bed.

-

Sample Loading: Dissolve the essential oil or fraction in a small amount of the initial solvent and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the initial solvent. Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with increasing polarity.

-

Fraction Collection: Collect the eluate in a series of small fractions.

-

Analysis: Analyze the composition of each fraction using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the purified this compound, this compound oxide, or piperitone.

-

Solvent Evaporation: Combine the pure fractions containing the target compound and remove the solvent using a rotary evaporator to obtain the isolated compound.

Biosynthesis and Potential Mechanisms of Action

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of various monoterpenes in plants of the Mentha genus. The pathway begins with geranyl pyrophosphate (GPP), the universal precursor for monoterpenes.

Proposed Mechanisms of Biological Activity

While specific signaling pathways for this compound and its derivatives are not yet fully elucidated, their biological activities are thought to be mediated through several mechanisms, primarily related to their interaction with cellular structures and enzymes.

Antimicrobial Mechanism: The antimicrobial activity of monoterpenes like this compound is often attributed to their ability to disrupt the integrity and function of microbial cell membranes. Their lipophilic nature allows them to partition into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

Enzyme Inhibition: this compound and its derivatives may exert their biological effects by inhibiting the activity of specific enzymes. In silico molecular docking studies, while primarily focused on the related compound piperine, suggest that these types of molecules can bind to the active sites of enzymes involved in inflammation and other cellular processes, such as cyclooxygenases (COX-1 and COX-2) and urease.[18][19] This inhibitory action could explain some of the observed anti-inflammatory and antimicrobial properties.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with a variety of potential applications in the pharmaceutical and other industries. This guide has provided a comprehensive overview of their natural sources, quantitative analysis, and methods for their extraction and isolation. Further research is warranted to fully elucidate the specific molecular mechanisms underlying their diverse biological activities, which will be crucial for the development of new therapeutic agents and other valuable products.

References

- 1. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound Oxide: Biological Activities and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sharopov | Essential oil composition of Mentha longifolia from wild populations growing in Tajikistan | Journal of Medicinally Active Plants [openpublishing.library.umass.edu]

- 6. Essential Oil Composition of Mentha longifolia (L.) L. Collected ...: Ingenta Connect [ingentaconnect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. csiro.au [csiro.au]

- 10. Essential Oil Extraction by Clevenger Method - Zist Yar Sanat Iranian [zys-group.ir]

- 11. inherba.it [inherba.it]

- 12. politecnicodesantiago.es [politecnicodesantiago.es]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]

- 15. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. iscientific.org [iscientific.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Piperitenone

This guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and relevant experimental protocols for piperitenone and its related compounds. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Nomenclature

This compound is a monoterpene ketone found in various essential oils.[1] It is structurally classified as a p-menthane monoterpenoid.[2] It is crucial to distinguish between two closely related compounds that are sometimes referred to interchangeably: this compound and piperitone.

-

This compound : The structure of this compound is characterized by a cyclohexenone ring with a methyl group at position 3 and an isopropylidene group at position 6.[3] Its IUPAC name is 3-methyl-6-(1-methylethylidene)cyclohex-2-en-1-one.[3]

-

Piperitone : Piperitone is a p-menthane monoterpenoid where the cyclohex-2-en-1-one ring is substituted by a methyl group at position 3 and an isopropyl group at position 6.[4] Its IUPAC name is 3-methyl-6-(1-methylethyl)cyclohex-2-en-1-one.[4]

Due to the exocyclic double bond of the isopropylidene group, this compound itself does not possess a stereocenter and therefore lacks stereoisomers. In contrast, piperitone has a chiral center at the 6-position, leading to the existence of two enantiomers.

Stereoisomers of Piperitone

Piperitone exists as two stereoisomers (enantiomers), the (R)- and (S)-forms.[5]

-

(S)-(+)-Piperitone (d-form) : This enantiomer has a peppermint-like aroma and is found in the essential oils of plants from the genera Cymbopogon, Andropogon, and Mentha.[5]

-

(R)-(-)-Piperitone (l-form) : This enantiomer has been isolated from Sitka spruce.[5] The IUPAC name for this specific stereoisomer is (6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-one.[6]

A related compound of significant interest is This compound oxide , which is an epoxide derivative of this compound. This compound oxide has multiple stereocenters, and its stereoisomers are found in various Mentha species.[7][8] The epoxide at C-1 and C-6 in this compound oxide is important for its biological activity, with the (+)-piperitenone oxide showing stronger differentiation-inducing activity against human colon cancer cells than the (–)-piperitenone oxide.[7]

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, piperitone, and this compound oxide.

Table 1: Physicochemical Properties of this compound and Piperitone

| Property | This compound | Piperitone (racemic) |

| Molecular Formula | C₁₀H₁₄O[3] | C₁₀H₁₆O[4] |

| Molar Mass | 150.22 g/mol [3] | 152.23 g/mol [4] |

| CAS Number | 491-09-8[3] | 89-81-6[4] |

| Appearance | Yellow to amber oily liquid[3] | Clear, light yellowish to yellow liquid[4] |

| Odor | Sharp, minty, phenolic[3] | Peppermint-like[5] |

| Boiling Point | 106-107 °C @ 10 mmHg[3] | 233-235 °C @ 760 mmHg[4] |

| Melting Point | Not available | < 25 °C[4] |

| Density | 0.976-0.983 g/cm³[3] | 0.929-0.934 g/cm³[4] |

| Refractive Index | 1.472-1.478[3] | 1.483-1.487[4] |

| Solubility | Insoluble in water; soluble in oils[3] | Very slightly soluble in water[4] |

Table 2: Physicochemical Properties of this compound Oxide

| Property | This compound Oxide |

| Molecular Formula | C₁₀H₁₄O₂[9] |

| Molar Mass | 166.22 g/mol [10] |

| CAS Number | 35178-55-3[9] |

| Boiling Point | 255.3 °C @ 760 mmHg[10] |

| Density | 1.112 g/cm³[10] |

| Flash Point | 107.3 °C[10] |

| logP | 1.84[10] |

Experimental Protocols

A common method for the synthesis of this compound involves the Michael addition of mesityl oxide and methyl vinyl ketone.[11][12]

Protocol:

-

Reaction Setup : A mixture of mesityl oxide and methyl vinyl ketone is prepared.

-

Catalysis : The reaction is carried out in the presence of a catalyst, often a strong base like sodium ethoxide or sodium methoxide in a solvent such as toluene.[13]

-

Michael Addition : The enolate of mesityl oxide undergoes a Michael addition to methyl vinyl ketone.

-

Intramolecular Aldol Condensation : The resulting intermediate undergoes an intramolecular aldol condensation.[13]

-

Dehydration : The aldol product is then dehydrated to yield this compound.

-

Purification : The final product is purified using techniques like distillation or column chromatography.

The reaction temperature for the condensation step is typically maintained between 40-100 °C.[13]

This compound and its related compounds are commonly isolated from the essential oils of plants like those from the Mentha genus.[14]

Protocol:

-

Hydrodistillation : Plant material (e.g., leaves of Mentha spicata) is subjected to hydrodistillation for several hours using a Clevenger-type apparatus to extract the essential oil.[15]

-

Drying : The collected essential oil is dried over an anhydrous salt, such as magnesium sulfate, and then filtered.[15]

-

Fractionation (Column Chromatography) : The crude essential oil is fractionated using column chromatography on silica gel.[15]

-

Elution : A gradient of solvents with increasing polarity (e.g., pentane and diethyl ether) is used to elute the different components of the oil.[15]

-

Fraction Collection and Analysis : Fractions are collected and analyzed by methods like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the target compound in high purity.[15]

The structural elucidation and characterization of this compound and its isomers are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.[16][17]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present, such as the carbonyl (C=O) and carbon-carbon double bonds (C=C).[17][18][19]

-

Mass Spectrometry (MS) : Often coupled with Gas Chromatography (GC-MS), this technique provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[17]

Visualization of Chemical Structures

The following diagram illustrates the chemical structures of this compound and the stereoisomers of piperitone.

Caption: Chemical structures of this compound and the (R) and (S) stereoisomers of Piperitone.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Showing Compound this compound (FDB015974) - FooDB [foodb.ca]

- 3. This compound | C10H14O | CID 381152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+-)-Piperitone | C10H16O | CID 6987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperitone - Wikipedia [en.wikipedia.org]

- 6. Piperitone, L- | C10H16O | CID 107561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound oxide [webbook.nist.gov]

- 10. This compound oxide|lookchem [lookchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. academic.oup.com [academic.oup.com]

- 13. CN103755539A - Synthesis method for piperitone - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. frontiersin.org [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Biological Activities of Piperitenone Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitenone oxide is an oxygenated monoterpene found in the essential oils of various plants, notably from the Mentha species.[1][2] This compound has garnered significant scientific interest due to its diverse range of biological activities. This technical guide provides an in-depth overview of the current knowledge on the biological effects of this compound oxide, with a focus on its insecticidal, antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available on the biological activities of this compound oxide.

Table 1: Insecticidal Activity of this compound Oxide against Anopheles stephensi

| Activity | Metric | Value | Source |

| Larvicidal (4th instar larvae) | LD50 | 61.64 µg/mL | [3][4] |

| Vapor Toxicity (adults) | LC50 | 19.9 mg/mL | [4] |

| Ovicidal | 100% inhibition of egg hatching | 75.0 µg/mL | [3][4] |

| Oviposition-Deterrent | 100% inhibition of oviposition | 60.0 µg/mL | [3] |

| Repellent (adults) | 100% repellency | 10.0 mg/mL | [4] |

Table 2: Antimicrobial Activity of this compound Oxide

| Organism | Activity | Metric | Value (µg/mL) | Source |

| Staphylococcus aureus (28 clinical isolates) | Antibacterial | Average MIC | 172.8 ± 180.7 | [5][6] |

| Escherichia coli (10 clinical isolates) | Antibacterial | Average MIC | 512.2 ± 364.7 | [5][6] |

Table 3: Antiviral Activity of this compound Oxide against Herpes Simplex Virus Type 1 (HSV-1)

| Activity | Metric | Value (µg/mL) | Source |

| Antiviral | IC50 | 1.4 | [7][8] |

| Cytotoxicity (Vero cells) | CC50 | Not explicitly stated for PEO alone | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Insecticidal Activity Assays

-

Organism: Fourth-instar larvae of A. stephensi.

-

Procedure:

-

Prepare various concentrations of this compound oxide (e.g., 20.0, 40.0, 60.0, 80.0, 100.0, and 120.0 µg/mL) in tap water.

-

Use Tween-80 (0.001%) as an emulsifier.

-

A control group is prepared with tap water and Tween-80 only.

-

Place a single fourth-instar larva into each of the 20 vials containing 5.0 mL of the test solution for each concentration.

-

Record larval mortality after 24 hours.

-

Calculate the LD50 value using probit analysis.[4]

-

-

Organism: Eggs of A. stephensi.

-

Procedure:

-

Prepare different concentrations of this compound oxide (e.g., 5.0, 10.0, 25.0, 50.0, 75.0, and 100.0 µg/mL) in tap water with 0.001% Tween-80.

-

Assign 20 eggs to each treatment concentration in vials containing 5.0 mL of the test solution.

-

Replicate each treatment 10 times.

-

A control group consists of tap water with Tween-80.

-

Calculate the percentage of egg viability by dividing the number of emerged larvae by the total number of eggs after 7 days.[4]

-

-

Apparatus: A specially designed chamber for repellency studies.

-

Procedure:

-

Apply different doses of this compound oxide to a surface within the test chamber.

-

Introduce adult mosquitoes into the chamber.

-

Record the number of mosquitoes repelled from the treated surface over a specific duration (e.g., 1 hour).

-

A control with no treatment is also observed.

-

Calculate the percentage of repellency.[4]

-

Antimicrobial Activity Assay

-

Organisms: Clinical isolates of Staphylococcus aureus and Escherichia coli.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), this compound oxide, dimethyl sulfoxide (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT).

-

Procedure:

-

Prepare a bacterial suspension in MHB to a final concentration of 1.5 × 10⁸ CFU/mL (0.5 McFarland turbidity).

-

In each well of a 96-well plate, add 100 µL of MHB supplemented with DMSO (final concentration of 2% v/v) to aid in the solubility of this compound oxide.

-

In the first column of wells, add 50 µL of a stock solution of this compound oxide (e.g., 1024 µg/mL) and perform serial dilutions horizontally to achieve a range of final concentrations (e.g., down to 0.25 µg/mL).

-

Add 50 µL of the bacterial suspension to each well.

-

Include negative control wells without bacteria.

-

Incubate the plates at 37°C for 16–24 hours.

-

Assess bacterial growth by adding a tetrazolium dye like MTT and incubating for a further 60 minutes.

-

The MIC is defined as the lowest concentration of this compound oxide with no visible bacterial growth.[5][6]

-

Anticancer Activity Assay

-

Cell Line: RCM-1 human colon cancer cells.

-

General Procedure:

-

Culture RCM-1 cells in an appropriate medium and conditions.

-

Treat the cells with various concentrations of this compound oxide.

-

Observe the cells for morphological changes indicative of differentiation, such as duct formation.[1][9]

-

Further characterization can be performed by analyzing the expression of differentiation markers.

-

Antioxidant Activity Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Prepare various dilutions of this compound oxide.

-

Prepare a positive control (e.g., ascorbic acid or Trolox) at various dilutions.

-

In a test tube or microplate well, mix a fixed volume of the DPPH working solution with a specific volume of the this compound oxide solution or control.

-

Include a blank containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark for a set time (e.g., 30 minutes).

-

Measure the absorbance of each solution at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.

-

Calculate the percentage of scavenging activity for each concentration using the formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[10][11]

-

Antiviral Activity Assay

-

Cell Line: Vero cells.

-

Virus: Herpes Simplex Virus Type 1 (HSV-1).

-

Procedure:

-

Grow Vero cells in 24-well plates to form a confluent monolayer.

-

Infect the cells with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour.

-

Remove the virus inoculum and replace it with fresh medium containing various concentrations of this compound oxide.

-

Incubate the plates for 24-48 hours to allow for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well.

-

Calculate the percentage of viral inhibition compared to an untreated control.

-

Determine the IC50 value, which is the concentration of this compound oxide that inhibits plaque formation by 50%.[7][12][13]

-

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound oxide exerts its biological effects are still under investigation. However, based on studies of related compounds like piperine and preliminary findings, several pathways are of interest.

Anticancer Activity and Potential Signaling Pathways

This compound oxide has been shown to induce differentiation in human colon cancer cells.[1] While the specific signaling pathway for this effect of this compound oxide is not fully elucidated, related compounds have been shown to influence key cancer-related pathways. For illustrative purposes, the following diagrams depict pathways modulated by the related compound piperine.

Piperine has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins.[14][15] An imbalance in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can trigger the mitochondrial apoptotic cascade.

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Studies on piperine suggest it can modulate this pathway, leading to anticancer effects.[16][17]

Anti-inflammatory Activity and Potential Signaling Pathways

While the direct anti-inflammatory mechanisms of this compound oxide are not fully detailed, studies on the essential oil of Mentha x villosa, where this compound oxide is a major constituent, show antinociceptive effects, suggesting an indirect anti-inflammatory action.[18]

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in cell growth, differentiation, and inflammation. Inhibition of this pathway has been linked to anti-fibrotic and anti-inflammatory effects. Preliminary evidence suggests this compound oxide may inhibit the TGF-β1/SMAD pathway.[1] The related compound piperine has been shown to inhibit this pathway.[19][20]

Conclusion and Future Directions

This compound oxide exhibits a broad spectrum of promising biological activities, including potent insecticidal, antimicrobial, and antiviral effects, as well as potential anticancer and anti-inflammatory properties. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development.

Future studies should focus on:

-

Elucidating the specific molecular targets and signaling pathways for each biological activity.

-

Conducting in vivo studies to validate the in vitro findings.

-

Investigating the safety and toxicological profile of this compound oxide.

-

Exploring synergistic effects with existing drugs to enhance therapeutic efficacy.

A deeper understanding of the mechanisms of action of this compound oxide will be crucial for its potential translation into clinical and agricultural applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound oxide as toxic, repellent, and reproduction retardant toward malarial vector Anopheles stephensi (Diptera: Anophelinae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Combined Action of this compound Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. In vitro inhibition of herpes simplex virus type 1 replication by Mentha suaveolens essential oil and its main component this compound oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. library.spmph.edu.vn [library.spmph.edu.vn]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Piperine-coated zinc oxide nanoparticles target biofilms and induce oral cancer apoptosis via BCl-2/BAX/P53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. humangeneticsgenomics.ir [humangeneticsgenomics.ir]

- 16. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Piperine ameliorates the severity of fibrosis via inhibition of TGF-β/SMAD signaling in a mouse model of chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

pharmacology and toxicology of piperitenone

An In-depth Technical Guide on the Pharmacology and Toxicology of Piperitenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its oxidized form, this compound oxide, are monoterpenes found in various essential oils, notably from plants of the Mentha genus. While these compounds have garnered interest for their potential biological activities, a comprehensive understanding of their pharmacological and toxicological profiles is essential for their safe and effective application in drug development and other industries. This technical guide synthesizes the current scientific knowledge on this compound and this compound oxide, presenting quantitative data, detailed experimental methodologies, and an exploration of their mechanisms of action. Toxicological findings, including genotoxicity and insecticidal activity, are reviewed alongside pharmacological effects on the cardiovascular and smooth muscle systems. This document aims to provide a consolidated resource for researchers and professionals in the field.

Introduction

This compound (p-mentha-1,4(8)-dien-3-one) is a naturally occurring monoterpene ketone characterized by its minty aroma. It is a constituent of the essential oils of various plants, including those from the Mentha species. Its oxidized derivative, this compound oxide, is often found in higher concentrations and has been the subject of more extensive biological investigation. The potential pharmacological and toxicological activities of these compounds necessitate a thorough evaluation to ascertain their therapeutic potential and safety profile.

Pharmacology of this compound and this compound Oxide

The pharmacological research on this compound is limited, with most studies focusing on its more abundant derivative, this compound oxide.

Cardiovascular Effects of this compound Oxide

Intravenous administration of this compound oxide in anesthetized rats has been shown to induce dose-dependent hypotension and bradycardia.[1] These effects are believed to be primarily mediated by the vasorelaxant properties of this compound oxide, likely through the inhibition of calcium influx in vascular smooth muscle cells.[1][2][3]

Table 1: Cardiovascular Effects of this compound Oxide in Anesthetized Rats [1]

| Dose (mg/kg, i.v.) | Mean Aortic Pressure (MAP) Decrease (%) | Heart Rate (HR) Decrease (%) |

| 1 | Significant decrease | Significant decrease |

| 20 | Maximal decrease | Maximal decrease |

Smooth Muscle Relaxant Effects of this compound Oxide

This compound oxide exhibits relaxant effects on intestinal smooth muscle. Studies on guinea pig ileum have demonstrated that it can relax both basal tonus and pre-contracted preparations in a concentration-dependent manner. The mechanism is suggested to involve an intracellular effect, potentially related to the modulation of calcium mobilization.[4][5]

Table 2: Relaxant Effects of this compound Oxide on Guinea Pig Ileum [5]

| Parameter | Concentration | Effect |

| Relaxation of basal tonus | 30 - 740 µg/mL | EC₅₀: 79.7 ± 17.4 µg/mL |

| Relaxation of K⁺ (60 mM) pre-contracted tissue | 30 - 330 µg/mL | IC₅₀: 150.8 ± 16.3 µg/mL |

| Relaxation of TEA (5 mM) pre-contracted tissue | 30 - 330 µg/mL | IC₅₀: 200.8 ± 21.5 µg/mL |

Anti-inflammatory and Antioxidant Activity

While comprehensive studies on the anti-inflammatory and antioxidant properties of this compound and this compound oxide are lacking, some reports suggest that essential oils rich in this compound oxide possess these activities.[4][6] However, a significant portion of the available literature on this topic pertains to piperine, a different compound, leading to a notable data gap for this compound. Further research is required to quantify the specific anti-inflammatory and antioxidant capacities of this compound and its oxide.

Toxicology of this compound and this compound Oxide

The toxicological profile of this compound and its oxide has been partially characterized, with a focus on genotoxicity and insecticidal effects.

Genotoxicity of this compound Oxide

An integrated in vitro and in silico evaluation of this compound oxide has indicated potential genotoxic effects. The compound was found to induce both point mutations and DNA damage in various assays.[7][8] These findings highlight the need for further in vivo studies to assess the genotoxic risk of this compound oxide in mammals.

Table 3: In Vitro Genotoxicity of this compound Oxide [7][8]

| Assay | Organism/Cell Line | Result |

| Bacterial Reverse Mutation Assay (Ames test) | Salmonella typhimurium | Positive for point mutations (frameshift, base-substitution, and/or oxidative damage) |

| Micronucleus Test | - | Positive for DNA damage (clastogenic or aneuploidic damage) |

| Comet Assay | - | Positive for DNA damage (single-strand breaks) |

Insecticidal Activity of this compound Oxide

This compound oxide has demonstrated significant toxicity against various insect species, including the malarial vector Anopheles stephensi.[9] Its larvicidal, ovicidal, and repellent properties suggest its potential as a natural insecticide.

Table 4: Insecticidal Activity of this compound Oxide against Anopheles stephensi [9]

| Activity | Stage | LD₅₀ / Effective Concentration |

| Larvicidal | 4th instar larvae | 61.64 µg/mL |

| Ovicidal | Eggs | Complete inhibition of hatching at 75.0 µg/mL |

| Oviposition-deterrent | Adult females | Complete inhibition of oviposition at 60.0 µg/mL |

Pharmacokinetics (ADME)

There is a significant lack of publicly available data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound and this compound oxide. Understanding the pharmacokinetic profile of these compounds is crucial for determining their bioavailability, potential for accumulation, and metabolic fate, all of which are critical for assessing their safety and therapeutic potential. Further research in this area is strongly warranted.

Experimental Protocols

Cardiovascular Effects of this compound Oxide in Anesthetized Rats

-

Animal Model: Male Wistar rats.

-

Anesthesia: Intraperitoneal injection of sodium pentobarbital.

-

Surgical Preparation: Catheters are inserted into the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.

-

Drug Administration: this compound oxide is dissolved in a suitable vehicle (e.g., Tween 80 and saline) and administered as an intravenous bolus injection at various doses.

-

Data Acquisition: Mean aortic pressure (MAP) and heart rate (HR) are continuously recorded using a pressure transducer and a data acquisition system.

-

Data Analysis: Changes in MAP and HR are calculated as the percentage decrease from the baseline values.

Smooth Muscle Relaxant Effects of this compound Oxide on Guinea Pig Ileum

-

Animal Model: Male guinea pigs.

-

Tissue Preparation: Segments of the ileum are isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O₂ and 5% CO₂ mixture.

-

Experimental Procedure: The isometric tension of the ileum segments is recorded. The relaxant effect of this compound oxide is assessed on the basal tonus or on tissues pre-contracted with agents like potassium chloride (KCl) or tetraethylammonium (TEA).

-

Data Analysis: The concentration-response curves are constructed, and EC₅₀ or IC₅₀ values are calculated to determine the potency of this compound oxide.

Genotoxicity Assessment of this compound Oxide (Based on Di Sotto et al., 2017)

-

Bacterial Reverse Mutation Assay (Ames Test): Salmonella typhimurium strains (e.g., TA98, TA100, TA102) are used with and without metabolic activation (S9 mix) to detect point mutations.

-

Micronucleus Test: Appropriate cell lines (e.g., human lymphocytes, CHO cells) are treated with this compound oxide. The formation of micronuclei, an indicator of chromosomal damage, is assessed by microscopy.

-

Comet Assay (Single Cell Gel Electrophoresis): Cells are treated with this compound oxide, embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is measured as an indicator of DNA strand breaks.

Insecticidal Activity of this compound Oxide (Based on Tripathi et al., 2004)

-

Larvicidal Bioassay: Fourth-instar larvae of Anopheles stephensi are exposed to various concentrations of this compound oxide in water. Mortality is recorded after 24 hours, and the LD₅₀ value is calculated.

-

Ovicidal Bioassay: Freshly laid eggs are treated with different concentrations of this compound oxide. The hatchability of the eggs is observed, and the concentration causing complete inhibition is determined.

-

Oviposition-Deterrent Bioassay: Gravid female mosquitoes are provided with oviposition sites containing different concentrations of this compound oxide. The number of eggs laid in treated versus control sites is counted to assess deterrence.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound and this compound oxide are not well-elucidated. The cardiovascular and smooth muscle relaxant effects of this compound oxide are likely mediated through the blockade of L-type calcium channels, leading to reduced intracellular calcium concentrations and subsequent muscle relaxation.

The mechanism of its genotoxicity may be related to its chemical structure, which includes an α,β-unsaturated carbonyl group, a known structural alert for DNA reactivity.[7][8] The insecticidal action is thought to involve the disruption of normal nerve function, but the specific molecular targets have not been definitively identified.

Conclusion and Future Directions

The available evidence suggests that this compound oxide possesses notable pharmacological and toxicological properties. Its cardiovascular and smooth muscle relaxant effects warrant further investigation to explore its therapeutic potential. However, the findings of in vitro genotoxicity raise significant safety concerns that must be addressed through comprehensive in vivo studies. The insecticidal activity of this compound oxide is a promising area for the development of natural pest control agents.

Key areas for future research include:

-

Pharmacology of this compound: Elucidating the biological activities of this compound itself.

-

Anti-inflammatory and Antioxidant Properties: Quantifying the specific effects of both this compound and this compound oxide.

-

Pharmacokinetics: Conducting comprehensive ADME studies to understand the disposition of these compounds in biological systems.

-

In Vivo Toxicology: Performing in vivo genotoxicity and long-term toxicity studies to establish a clear safety profile.

-

Mechanism of Action: Further investigating the molecular targets and signaling pathways involved in both the pharmacological and toxicological effects.

A more complete understanding of these aspects is imperative for the responsible development and application of this compound and its derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Metabolism of dietary flavonoids in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound Oxide: Biological Activities and Chemistry [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound Oxide: Biological Activities and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity assessment of this compound oxide: An in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound oxide as toxic, repellent, and reproduction retardant toward malarial vector Anopheles stephensi (Diptera: Anophelinae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Piperitenone in Plant Defense: A Technical Guide

An in-depth examination of the biosynthesis, regulation, and defensive functions of piperitenone against herbivores and pathogens, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound, a monoterpene ketone, is a key secondary metabolite in various aromatic plants, most notably within the Mentha (mint) genus. It serves as a crucial intermediate in the biosynthesis of other commercially important monoterpenes, such as pulegone and menthol. Beyond its role as a biosynthetic precursor, this compound plays a significant part in the plant's defense arsenal, exhibiting a range of protective activities against a variety of biotic stressors. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant defense mechanisms, with a focus on its biosynthesis, the signaling pathways that regulate its production, and its direct effects on herbivores and pathogens.

Biosynthesis of this compound

This compound is synthesized via the methylerythritol phosphate (MEP) pathway, which is responsible for the production of isoprenoid precursors in plants. The biosynthesis of this compound from geranyl diphosphate (GPP) involves a series of enzymatic steps primarily occurring in the glandular trichomes of the leaves.

The key enzymatic steps in the biosynthesis of this compound are:

-

Geranyl Diphosphate Synthase (GPPS): Catalyzes the formation of GPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

-

(-)-Limonene Synthase (LS): Cyclizes GPP to form (-)-limonene.

-

(-)-Limonene-3-hydroxylase (L3H): A cytochrome P450 monooxygenase that hydroxylates (-)-limonene to produce (-)-trans-isopiperitenol.

-

(-)-trans-isopiperitenol Dehydrogenase (iPD): Oxidizes (-)-trans-isopiperitenol to yield (-)-isothis compound.

-

Isothis compound Reductase (iPR): While iPR can reduce isothis compound, the isomerization of isothis compound to this compound is a critical step. Research suggests that this compound is a key intermediate in the pathway.[1][2]

Regulation of this compound Biosynthesis by Plant Defense Signaling

The production of this compound is tightly regulated and can be significantly induced in response to biotic and abiotic stresses. The jasmonate signaling pathway plays a central role in orchestrating this induction.

The Jasmonate Signaling Cascade

Herbivore attack or pathogen infection triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex. This binding event leads to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases the master transcription factor MYC2, as well as other transcription factors like WRKY, which can then activate the expression of downstream defense genes, including those involved in this compound biosynthesis.[3][4]

Studies have shown that the application of methyl jasmonate (MeJA) to Mentha species leads to the upregulation of key genes in the monoterpene biosynthesis pathway, such as limonene synthase (LS) and pulegone reductase (pr).[5][6] The promoters of many terpene synthase genes contain G-box and W-box motifs, which are binding sites for MYC and WRKY transcription factors, respectively, providing a direct link between jasmonate signaling and the activation of this compound production.[7][8]

Crosstalk with Salicylic Acid

The interplay between the jasmonate (JA) and salicylic acid (SA) signaling pathways is a critical aspect of plant defense regulation. Generally, SA and JA pathways are mutually antagonistic, allowing the plant to fine-tune its defense response to different types of attackers.[9][10][11][12] While the SA pathway is primarily activated in response to biotrophic pathogens, its interaction with the JA pathway can influence the production of herbivore-induced defenses like this compound. High levels of SA can suppress JA-mediated responses, potentially leading to a decrease in this compound production. This crosstalk ensures an appropriate and cost-effective defense strategy.

Role of this compound in Plant Defense

This compound and its derivatives contribute to plant defense through various mechanisms, including direct toxicity, feeding deterrence, and antimicrobial activity.

Insecticidal and Anti-herbivore Activity

While direct quantitative data for the toxicity of this compound against major agricultural pests like Spodoptera exigua is limited in the available literature, studies on closely related compounds and essential oils rich in this compound and its derivatives provide strong evidence for its defensive role. For instance, this compound oxide, a derivative of this compound, has demonstrated significant toxicity and repellent effects against the malarial vector Anopheles stephensi.[13]

Essential oils from Mentha species, which often contain this compound, have shown insecticidal and feeding deterrent properties against a range of insect pests.[14] The mode of action of monoterpenes like this compound in insects often involves targeting the nervous system, potentially by interfering with olfactory receptors or neurotransmitter systems.[2][15][16][17]

Table 1: Insecticidal Activity of this compound Oxide and Related Compounds

| Compound | Target Insect | Bioassay | Result | Reference(s) |

| This compound Oxide | Anopheles stephensi (4th instar larvae) | Larvicidal assay | LD50: 61.64 µg/mL | [13] |

| This compound Oxide | Anopheles stephensi (adults) | Oviposition deterrence | Complete inhibition at 60.0 µg/mL | [13] |

| This compound Oxide | Anopheles stephensi (eggs) | Ovicidal assay | Complete inhibition at 75.0 µg/mL | [13] |

| Piperideine alkaloids | Myzus persicae (green peach aphid) | Topical application | LC50 (24h): 116.6 ppm | [18][19] |

Antifungal Activity

This compound and its related compounds also exhibit antifungal properties, contributing to the plant's defense against pathogenic fungi. Although specific minimum inhibitory concentration (MIC) or EC50 values for this compound against fungal pathogens like Botrytis cinerea are not extensively documented, studies on the closely related compound piperine provide insights into the potential mechanism of action. Piperine has been shown to have an EC50 value of 58.66 µg/mL against B. cinerea and is suggested to inhibit mycelial growth by disrupting membrane integrity and inducing oxidative stress.[4][20][21] The antifungal mechanism of this compound may involve similar disruption of fungal cell membranes and vital cellular processes.[14][22]

Table 2: Antifungal Activity of Piperine and Essential Oils Containing this compound-related Compounds

| Compound/Extract | Target Fungus | Bioassay | Result | Reference(s) |

| Piperine | Botrytis cinerea | In vitro mycelial growth | EC50: 58.66 µg/mL | [4][20][21] |

| Piperine | Candida albicans | Broth microdilution | MIC: ≤ 15 µg/mL | [5] |

| Mentha piperita essential oil | Various fungal pathogens | Agar diffusion | Zone of inhibition | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in plant defense.

Protocol 1: Extraction and Quantification of this compound from Mentha Leaf Tissue by GC-MS

This protocol outlines the steps for the extraction of essential oils from Mentha leaves and the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Plant Material and Extraction: a. Harvest fresh leaves from Mentha plants. For studies involving induction, harvest leaves at specified time points after treatment (e.g., with methyl jasmonate). b. Weigh the fresh leaf material (e.g., 100 g). c. Subject the leaf material to hydrodistillation for 3 hours using a Clevenger-type apparatus.[1][23][24][25] d. Collect the essential oil and dry it over anhydrous sodium sulfate. Store the oil at 4°C in a sealed, dark vial.

2. GC-MS Analysis: a. Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable solvent such as hexane or ethanol. b. Instrumentation: Use a GC-MS system equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). c. GC Conditions:

- Injector temperature: 250°C

- Oven temperature program: Start at 60°C for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 5 min.

- Carrier gas: Helium, at a constant flow rate of 1 mL/min.

- Injection volume: 1 µL (split mode, e.g., 1:50). d. MS Conditions:

- Ion source temperature: 230°C

- Electron ionization (EI) energy: 70 eV

- Mass scan range: 40-500 amu. e. Quantification:

- Identify this compound based on its retention time and mass spectrum by comparison with a pure standard and/or a reference library (e.g., NIST).

- Prepare a calibration curve using a series of known concentrations of a pure this compound standard.

- Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: In Vitro Antifungal Activity Assay - Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen like Botrytis cinerea.[20][26][27][28]

1. Fungal Culture and Spore Suspension: a. Culture the fungal pathogen on Potato Dextrose Agar (PDA) plates at 25°C until sporulation. b. Harvest spores by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Potato Dextrose Broth - PDB) to obtain a range of concentrations to be tested.

3. Assay Procedure: a. To each well containing the diluted this compound, add an equal volume of the fungal spore suspension. b. Include a positive control (spore suspension in broth without this compound) and a negative control (broth only). Also, include a solvent control (spore suspension in broth with the highest concentration of DMSO used). c. Incubate the microtiter plate at 25°C for 48-72 hours. d. Determine the MIC visually as the lowest concentration of this compound that completely inhibits visible fungal growth.

Protocol 3: Insect Feeding Deterrence Bioassay - Leaf Disc Choice Test

This protocol describes a choice test to evaluate the feeding deterrent effect of this compound on a chewing herbivore like Spodoptera larvae.[14][29][30]

1. Insect Rearing: a. Rear larvae of the target insect on an artificial diet or their natural host plant under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod). b. Use larvae of a specific instar (e.g., 3rd or 4th instar) that have been starved for a few hours before the assay.

2. Preparation of Leaf Discs: a. Use a fresh, undamaged leaf of the host plant (e.g., cabbage or cotton). b. Cut leaf discs of a uniform size (e.g., 2 cm diameter) using a cork borer. c. Prepare a series of concentrations of this compound in a suitable solvent (e.g., acetone) containing a surfactant (e.g., 0.1% Triton X-100). d. Apply a known volume (e.g., 20 µL) of each this compound solution evenly to the surface of a leaf disc. Prepare control discs by applying the solvent with surfactant only. e. Allow the solvent to evaporate completely.

3. Assay Setup: a. In a Petri dish lined with moist filter paper, place one treated leaf disc and one control leaf disc on opposite sides. b. Introduce a single larva into the center of the Petri dish. c. Seal the Petri dish and place it in a controlled environment chamber.

4. Data Collection and Analysis: a. After a set period (e.g., 24 hours), remove the leaf discs and measure the area consumed from each disc using a leaf area meter or image analysis software. b. Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [(C - T) / (C + T)] x 100 where C is the area of the control disc consumed, and T is the area of the treated disc consumed. c. A positive FDI indicates deterrence, while a negative FDI suggests attraction.

Conclusion and Future Perspectives

This compound is a multifaceted monoterpene that functions as both a key intermediate in the biosynthesis of other important mint compounds and as a valuable defense molecule in its own right. Its production is tightly regulated by the jasmonate signaling pathway, highlighting its role in the plant's induced defense response to herbivory and pathogen attack. While direct quantitative data on the defensive efficacy of pure this compound is an area requiring further research, the existing evidence from studies on related compounds and essential oils strongly supports its contribution to plant protection.

Future research should focus on elucidating the precise dose-response relationships of this compound against a broader range of agronomically important pests and pathogens. Furthermore, a deeper understanding of the transcription factors and regulatory networks that control this compound biosynthesis could open up new avenues for the metabolic engineering of crops to enhance their natural resistance. The development of this compound-based biopesticides also represents a promising area for the development of sustainable pest management strategies. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the fascinating role of this compound in the complex world of plant-insect and plant-pathogen interactions.

References

- 1. aensiweb.com [aensiweb.com]

- 2. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]

- 3. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. agrijournals.ir [agrijournals.ir]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The transcription factor MYC2 positively regulates terpene trilactone biosynthesis through activating GbGGPPS expression in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. Frontiers | Selectivity of odorant receptors in insects [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Relative expression of genes of menthol biosynthesis pathway in peppermint (Mentha piperita L.) after chitosan, gibberellic acid and methyl jasmonate treatments [agris.fao.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Jasmonate-responsive transcription factors regulating plant secondary metabolism | Scholarly Publications [scholarlypublications.universiteitleiden.nl]